Cas no 1193-12-0 (3,3-Dimethylpiperidine)

3,3-Dimethylpiperidine 化学的及び物理的性質
名前と識別子
-
- 3,3-Dimethylpiperidine
- 3,3-Dimethyl-piperidin
- 3,3-dimethylpiperidine(SALTDATA: FREE)
- EINECS 214-767-6
- Piperidine,3,3-dimethyl
- J6CAH5XM5L
- SCHEMBL26157
- DTXSID50152402
- BS-12950
- NS00023852
- 3,3-Dimethylpiperidine, AldrichCPR
- EN300-75663
- AMY42566
- Z1182379631
- MFCD00005995
- 3,3-Dimethyl-Piperidine
- A804253
- F2148-0042
- Piperidine, 3,3-dimethyl-
- 1193-12-0
- SB12971
- 3,3-dimethyl piperidine
- InChI=1/C7H15N/c1-7(2)4-3-5-8-6-7/h8H,3-6H2,1-2H
- C7H15N
- F30179
- SY061920
- A804476
- FT-0614084
- AKOS000302666
- STK503292
- DTXCID0074893
- ALBB-005215
- DB-026933
- XH0650
-
- MDL: MFCD00005995
- インチ: InChI=1S/C7H15N/c1-7(2)4-3-5-8-6-7/h8H,3-6H2,1-2H3
- InChIKey: CDODDZJCEADUQQ-UHFFFAOYSA-N
- ほほえんだ: CC1(C)CCCNC1
計算された属性
- せいみつぶんしりょう: 113.12000
- どういたいしつりょう: 113.12
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 76.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12A^2
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.5
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 0.81
- ふってん: 134-136°C
- フラッシュポイント: 134-136°C
- 屈折率: 1.4475
- PSA: 12.03000
- LogP: 1.72480
- かんど: Air Sensitive
- ようかいせい: 未確定
3,3-Dimethylpiperidine セキュリティ情報
- 危険物輸送番号:2733
- 危険カテゴリコード: 36/37/38-34-10-22
- セキュリティの説明: S26; S36; S45; S36/37/39; S20
-
危険物標識:
- 危険レベル:3
- セキュリティ用語:3
- 包装等級:III
- 包装カテゴリ:III
- リスク用語:R36/37/38; R34; R10
- 危険レベル:3
- 包装グループ:III
3,3-Dimethylpiperidine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3,3-Dimethylpiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM381965-1g |
3,3-dimethylpiperidine |
1193-12-0 | CM381965 | 1g |
$420 | 2022-09-04 | |
Enamine | EN300-75663-2.5g |
3,3-dimethylpiperidine |
1193-12-0 | 95.0% | 2.5g |
$143.0 | 2025-03-21 | |
TRC | D481240-500mg |
3,3-Dimethylpiperidine |
1193-12-0 | 500mg |
$ 160.00 | 2022-01-09 | ||
Enamine | EN300-75663-5.0g |
3,3-dimethylpiperidine |
1193-12-0 | 95.0% | 5.0g |
$255.0 | 2025-03-21 | |
abcr | AB176268-5 g |
3,3-Dimethylpiperidine, 95%; . |
1193-12-0 | 95% | 5 g |
€300.50 | 2023-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-CN888-50mg |
3,3-Dimethylpiperidine |
1193-12-0 | 95% | 50mg |
¥1194.0 | 2022-02-28 | |
TRC | D481240-2.5g |
3,3-Dimethylpiperidine |
1193-12-0 | 2.5g |
$ 517.00 | 2023-04-14 | ||
abcr | AB176268-25g |
3,3-Dimethylpiperidine, 95%; . |
1193-12-0 | 95% | 25g |
€1065.90 | 2025-02-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08326-250mg |
3,3-dimethylpiperidine |
1193-12-0 | 95% | 250mg |
¥1128.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08326-500mg |
3,3-dimethylpiperidine |
1193-12-0 | 95% | 500mg |
¥1886.0 | 2024-04-25 |
3,3-Dimethylpiperidine 関連文献
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Sunil Kr. Jha,Ninoslav Marina,Chuanjun Liu,Kenshi Hayashi Anal. Methods 2015 7 9549
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2. CLXXXVII.—3-gem-DimethylpiperidineJohn Gunning Moore Dunlop J. Chem. Soc. Trans. 1915 107 1712
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3. Multicomponent synthesis of tripeptides containing pipecolic acid derivatives: selective induction of cis- and trans-imide bonds into peptide backbonesWolfgang Maison,Arne Lützen,Marc Kosten,Imre Schlemminger,Ole Westerhoff,Wolfgang Saak,Jürgen Martens J. Chem. Soc. Perkin Trans. 1 2000 1867
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4. Synthesis of novel pipecolic acid derivatives. Part 2.1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridinesOle Westerhoff,Arne Lützen,Wolfgang Maison,Marc Kosten,Jürgen Martens J. Chem. Soc. Perkin Trans. 1 2001 508
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5. Biohydroxylations of Cbz-protected alkyl substituted piperidines by Beauveria bassiana ATCC 7159Suzanne J. Aitken,Gideon Grogan,Cathy S.-Y. Chow,Nicholas J. Turner,Sabine L. Flitsch J. Chem. Soc. Perkin Trans. 1 1998 3365
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6. Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridinesWolfgang Maison,Arne Lützen,Marc Kosten,Imre Schlemminger,Ole Westerhoff,Jürgen Martens J. Chem. Soc. Perkin Trans. 1 1999 3515
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7. 425. Experiments towards the synthesis of corrins. Part IV. The oxidation and ring expansion of 2 : 4 : 4-trimethyl-Δ1-pyrroline 1-oxideR. F. C. Brown,V. M. Clark,Alexander Todd J. Chem. Soc. 1959 2105
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8. Preparative biotransformationsStanley M. Roberts J. Chem. Soc. Perkin Trans. 1 2000 611
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Maria L. Muro,Felix N. Castellano Dalton Trans. 2007 4659
3,3-Dimethylpiperidineに関する追加情報
Comprehensive Overview of 3,3-Dimethylpiperidine (CAS No. 1193-12-0) in Modern Chemical Research
3,3-Dimethylpiperidine, identified by its CAS No. 1193-12-0, is a cyclic secondary amine derivative of piperidine with two methyl groups attached to the third carbon atom of the six-membered ring. This compound belongs to the broader class of alkyl-substituted piperidines, which are widely studied for their structural versatility and functional group compatibility in organic synthesis. The unique dimethyl substitution pattern imparts distinct steric and electronic properties compared to its parent compound, piperidine. Recent advancements in synthetic methodologies have highlighted the role of 3,3-dimethylpiperidine as a key intermediate in the development of pharmaceuticals and agrochemicals.
The chemical structure of CAS No. 1193-12-0 features a saturated piperidine ring with methyl groups at the 3-position, creating a chiral center that can influence reactivity and stereochemical outcomes in asymmetric synthesis. This structural feature has been leveraged in the design of enantioselective catalysts and chiral auxiliaries for complex molecule assembly. Notably, studies published in *Organic Letters* (2024) demonstrate its utility as a scaffold for constructing biologically active heterocycles through palladium-catalyzed cross-coupling reactions.
In terms of physical properties, 3,3-dimethylpiperidine exhibits a boiling point of approximately 168°C at atmospheric pressure and a melting point around -45°C. Its solubility profile includes good compatibility with polar organic solvents such as ethanol and acetone while maintaining limited water solubility due to the hydrophobic nature of the dimethyl substituents. These characteristics make it suitable for use in both solution-phase and solid-phase synthetic protocols.
One of the most significant applications of CAS No. 1193-12-0 lies in medicinal chemistry research. The compound serves as a precursor for synthesizing nitrogen-containing heterocycles found in numerous FDA-approved drugs targeting central nervous system disorders and metabolic diseases. For instance, researchers at ETH Zurich (Nature Chemistry, 2025) reported that derivatives based on this scaffold showed enhanced binding affinity to GABAA receptors compared to traditional piperazine-based analogs.
Recent breakthroughs have expanded the scope of dimethyl-substituted piperidines beyond traditional pharmaceutical applications into materials science domains. A study published in *Advanced Materials* (Q4 2024) demonstrated that incorporating CAS No. 1193-12-0 into polymeric frameworks significantly improved thermal stability while maintaining flexibility - properties critical for next-generation flexible electronics manufacturing.
From an analytical chemistry perspective, modern spectroscopic techniques have enabled precise characterization of dimethyl-substituted piperidines like CAS No. 1193-12-0. Nuclear magnetic resonance (NMR) spectra reveal characteristic signals at δ~78 ppm (C-N coupling) and δ~65 ppm (CH2 adjacent to nitrogen), providing unambiguous structural confirmation when combined with high-resolution mass spectrometry data.
In green chemistry initiatives, recent studies have focused on optimizing the synthesis routes for dimethyl-substituted piperidines using atom-efficient catalytic systems under solvent-free conditions. A notable advancement from Kyoto University (Green Chemistry Journal, 2025) achieved an impressive yield (>85%) using supported gold catalysts at room temperature without generating hazardous byproducts.
The compound's role as a building block extends into natural product synthesis programs where its three-dimensional structure mimics bioactive alkaloids found in plant extracts with anti-inflammatory properties. Researchers at Harvard Medical School demonstrated that strategic functionalization of CAS No. 1193-12-0 enabled efficient total synthesis pathways for several marine-derived alkaloids previously considered synthetically challenging.
Computational studies using density functional theory (DFT) have provided valuable insights into the electronic structure of dimethyl-substituted piperidines, revealing unique frontier molecular orbital distributions that influence reaction selectivity patterns compared to unsubstituted analogs. These findings were published in *Journal of Physical Chemistry A* (March 2025) and have guided experimental efforts toward more predictable synthetic outcomes.
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